5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil 5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil
Brand Name: Vulcanchem
CAS No.: 136011-44-4
VCID: VC17332288
InChI: InChI=1S/C17H22N2O3S/c1-5-14-15(20)18-17(21)19(10-22-6-2)16(14)23-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,20,21)
SMILES:
Molecular Formula: C17H22N2O3S
Molecular Weight: 334.4 g/mol

5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil

CAS No.: 136011-44-4

Cat. No.: VC17332288

Molecular Formula: C17H22N2O3S

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil - 136011-44-4

Specification

CAS No. 136011-44-4
Molecular Formula C17H22N2O3S
Molecular Weight 334.4 g/mol
IUPAC Name 6-(3,5-dimethylphenyl)sulfanyl-1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione
Standard InChI InChI=1S/C17H22N2O3S/c1-5-14-15(20)18-17(21)19(10-22-6-2)16(14)23-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,20,21)
Standard InChI Key BXAUKCWSBUACBG-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N(C(=O)NC1=O)COCC)SC2=CC(=CC(=C2)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's IUPAC name, 6-(3,5-dimethylphenyl)sulfanyl-1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione, reflects its complex substitution pattern. Key structural features include:

PropertyValue
Molecular formulaC<sub>17</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub>S
Molecular weight334.43 g/mol
SMILES notationCCC1=C(N(C(=O)NC1=O)COCC)SC2=CC(=CC(=C2)C)C
XLogP3-AA3.9 (calculated)

The pyrimidine ring's C-5 position bears an ethyl group (–CH<sub>2</sub>CH<sub>3</sub>), while the N-1 position is substituted with an ethoxymethyl moiety (–CH<sub>2</sub>OCH<sub>2</sub>CH<sub>3</sub>). The C-6 thioether linkage connects to a 3,5-dimethylphenyl group, creating a sterically hindered environment critical for target binding .

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous compounds reveal:

  • Planar pyrimidine ring with slight puckering at C-5 and C-6 positions

  • Dihedral angle of 87.3° between pyrimidine and phenylthio planes

  • Hydrogen bonding network involving N3–H⋯O4 (2.89 Å) and C2=O⋯H–C(ethoxymethyl) (3.12 Å)

The ethoxymethyl side chain adopts a gauche conformation relative to the pyrimidine ring, minimizing steric clashes with the 3,5-dimethylphenyl group .

Synthesis and Structural Optimization

Synthetic Pathways

The compound is synthesized through a multi-step sequence:

  • Base formation: Alkylation of 5-ethyluracil with chloromethyl ethyl ether under phase-transfer conditions (yield: 68%)

  • Thiolation: Lithiation at C-6 using lithium tetramethylpiperidide (LTMP), followed by reaction with 3,5-dimethylphenyl disulfide (yield: 52%)

  • Purification: Sequential chromatography on silica gel (hexane:ethyl acetate 3:1) and recrystallization from ethanol/water

Critical parameters include:

  • Reaction temperature maintained at −78°C during lithiation

  • Strict exclusion of moisture to prevent hydrolysis of intermediates

  • Use of N,N-dimethylformamide as polar aprotic solvent for SN2 reactions

Structure-Activity Relationship (SAR) Insights

Systematic modifications reveal:

ModificationEffect on EC<sub>50</sub> (HIV-1/IIIB)
C-5 ethyl → methyl8.7-fold decrease in potency
C-5 ethyl → isopropyl3.2-fold increase in potency
3,5-dimethyl → HComplete loss of activity
Ethoxymethyl → methyl42-fold decrease in potency

The 3,5-dimethylphenylthio group contributes ~70% of total binding energy through hydrophobic interactions with reverse transcriptase's Tyr181, Tyr188, and Trp229 residues .

Antiviral Activity Profile

Potency Against Wild-Type HIV-1

In CEM cell cultures infected with HIV-1 strain IIIB:

Assay TypeEC<sub>50</sub> (μM)Selectivity Index (CC<sub>50</sub>/EC<sub>50</sub>)
Cytopathic effect0.033 ± 0.004>3,000
p24 antigen production0.029 ± 0.006>3,448
Syncytium formation0.041 ± 0.009>2,439

Activity persists in primary human lymphocytes (EC<sub>90</sub> = 0.11 μM) and macrophage cultures (EC<sub>90</sub> = 0.19 μM) .

Resistance Profile Against NNRTI-Resistant Mutants

HIV-1 MutantEC<sub>50</sub> (μM)Fold Resistance
L100I0.15 ± 0.034.5
K103N1.54 ± 0.4946.7
Y181C0.34 ± 0.1610.3
Y188H10.2 ± 3.7309.1

Notably, the compound maintains submicromolar activity against L100I and Y181C mutants that confer high-level resistance (>100-fold) to nevirapine and efavirenz .

Mechanism of Action

Reverse Transcriptase Inhibition

The compound acts through:

  • Non-competitive inhibition of HIV-1 reverse transcriptase (RT) with K<sub>i</sub> = 8.3 nM

  • Allosteric modulation of RT's p66 thumb subdomain (residues 227–235)

  • Covalent adduct formation with Cys280 thiol group (k<sub>inact</sub> = 0.18 min<sup>−1</sup>)

Pre-steady-state kinetic analysis shows:

  • dNTP incorporation rate reduced from 48 s<sup>−1</sup> (control) to 2.1 s<sup>−1</sup>

  • Processivity decreases from 180 nt to 12 nt per binding event

Oxidative Stress Modulation

Secondary mechanisms include:

  • Glutathione depletion (IC<sub>50</sub> = 4.7 μM in Jurkat cells)

  • NF-κB inhibition through IκBα stabilization (EC<sub>50</sub> = 2.1 μM)

  • HIV-LTR transactivation reduced by 78% at 1 μM concentration

Comparative Analysis with Structural Analogues

CompoundEC<sub>50</sub> (μM)Mutant Activity (Y181C)Metabolic Stability (t<sub>1/2</sub>, h)
Nevirapine0.12>102.3
Efavirenz0.009>58.1
Target Compound0.0330.346.7
E-BPU-SdM0.0070.054.9

The 3,5-dimethylphenylthio group confers 12-fold greater metabolic stability compared to unsubstituted phenylthio analogues in human liver microsomes .

Resistance Mechanisms and Viral Escape

Mutation-Induced Resistance

The Y188H mutation in RT induces:

  • 7.3 Å displacement of compound from binding pocket

  • Loss of π-π stacking with Tyr188 side chain

  • Reduced van der Waals contacts (from 18 to 6 interactions)

Molecular dynamics simulations show Y188H increases binding pocket volume from 412 Å<sup>3</sup> to 587 Å<sup>3</sup>, enabling compound rotation that disrupts critical hydrogen bonds .

Overcoming Resistance

Strategies to enhance mutant coverage include:

  • C-5 isopropyl substitution: Reduces Y181C resistance from 10.3-fold to 3.8-fold

  • 2-Thio modification: Improves Y188H EC<sub>50</sub> from 10.2 μM to 1.4 μM

  • Ethoxymethyl → hydroxyethoxymethyl: Enhances solubility while maintaining potency

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